Antileukinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of proteins similar to Antileukinate, such as interleukins, often involves automated chemical synthesis techniques. Clark-Lewis et al. (1986) demonstrated that interleukin-3 (IL-3), a protein comprising 140 amino acids, can be chemically synthesized using an automated peptide synthesizer, maintaining biological activities attributed to the native IL-3 (Clark-Lewis et al., 1986).
Molecular Structure Analysis
The molecular structure of interleukins, which are similar to Antileukinate, has been elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy. For instance, Clore et al. (1991) solved the solution structure of the interleukin-8 (IL-8) dimer using NMR spectroscopy and hybrid distance geometry-dynamical simulated annealing calculations (Clore et al., 1991).
Chemical Reactions and Properties
Interleukins, which are functionally related to Antileukinate, demonstrate a variety of chemical reactions and properties. For example, Duncan and Berman (1991) investigated the effects of interleukin (IL) 6 on connective tissue-related biosynthetic functions, showing IL-6's ability to influence collagen and glycosaminoglycan production (Duncan & Berman, 1991).
Physical Properties Analysis
Research on the physical properties of interleukins, akin to Antileukinate, reveals important aspects about their stability and behavior under different conditions. Murar et al. (2020) reported on the chemical synthesis of interleukin-2 (IL-2) variants and their stability against reducing agents, providing insight into the physical stability of such proteins (Murar et al., 2020).
Chemical Properties Analysis
The chemical properties of interleukins, which share characteristics with Antileukinate, have been extensively studied. Sabat et al. (2010) discussed interleukin (IL)-10's role as an anti-inflammatory cytokine, highlighting its significant chemical properties in modulating immune responses (Sabat et al., 2010).
Wissenschaftliche Forschungsanwendungen
Inhibition of Adenocarcinoma Growth : Antileukinate, a hexapeptide, was found to inhibit the binding of growth-related oncogene (GROα) and interleukin-8 (IL-8) to specific receptors on adenocarcinoma cells, which are types of cancer cells. This inhibition led to reduced proliferation of adenocarcinomas, suggesting its potential use in treating lung, stomach, and colon adenocarcinomas (Fujisawa et al., 2000).
Applications in Treating Acute Lung Injury : Antileukinate was shown to suppress bleomycin-induced acute lung injury in mice. It effectively reduced inflammatory cell infiltration and interstitial lung edema. These findings suggest that Antileukinate can inhibit acute lung injury by suppressing neutrophil mobilization induced by CXC-chemokines (Hayashi et al., 2002).
Inhibition of IL-17A in Crohn's Disease : Secukinumab, an anti-interleukin (IL)-17A monoclonal antibody, was studied for its effectiveness in treating active Crohn's disease. However, the trial showed that IL-17A blockade was ineffective and associated with higher rates of adverse events compared to placebo (Hueber et al., 2012).
Therapeutic Potential in Various Diseases : A broad range of studies investigates the potential of blocking interleukin-1 in treating inflammation and various diseases. Targeted delivery of IL-1 blockers, like Antileukinate, may be effective in managing acute inflammation and sepsis syndromes, considering their role in modulating the immune response (Oberholzer et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N18O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antileukinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.